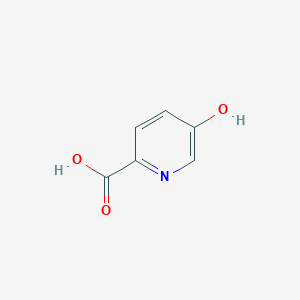

5-Hydroxypyridine-2-carboxylic acid

Descripción general

Descripción

U-0126 es un potente e inhibidor selectivo de las isoformas de la quinasa de la proteína quinasa activada por mitógeno (MEK) MEK1 y MEK2. Se utiliza ampliamente en la investigación científica para estudiar las vías de señalización celular, particularmente las que intervienen en el cáncer, la inflamación y las enfermedades neurodegenerativas. U-0126 es conocido por su capacidad para inhibir la vía MEK/ERK, que juega un papel crucial en la proliferación, diferenciación y supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de U-0126 implica varios pasos, comenzando con la preparación de la estructura central, bis[amino[(2-aminofenil)tio]metilen]butanodi nitrilo. El proceso generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central se sintetiza haciendo reaccionar 2-aminotiofenol con malononitrilo en presencia de una base como el etóxido de sodio.

Ciclización: El producto intermedio se cicla para formar la estructura deseada de bis[amino[(2-aminofenil)tio]metilen]butanodi nitrilo.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de producción industrial

La producción industrial de U-0126 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los métodos industriales pueden incluir síntesis de flujo continuo y técnicas avanzadas de purificación para garantizar la coherencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

U-0126 experimenta varias reacciones químicas, incluyendo:

Oxidación: U-0126 se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados de sulfóxido o sulfona.

Reducción: Las reacciones de reducción pueden convertir U-0126 en sus correspondientes derivados de amina.

Sustitución: U-0126 puede sufrir reacciones de sustitución, particularmente en los grupos amino, para formar varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfóxido, sulfona y varios derivados sustituidos, que pueden estudiarse más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

U-0126 tiene una amplia gama de aplicaciones en la investigación científica:

Química: U-0126 se utiliza para estudiar la vía de señalización MEK/ERK y su papel en varios procesos químicos.

Biología: Se emplea en biología celular para investigar la proliferación, diferenciación y apoptosis celular.

Medicina: U-0126 se utiliza en estudios preclínicos para explorar su potencial como agente terapéutico para el cáncer, las enfermedades neurodegenerativas y las afecciones inflamatorias.

Industria: U-0126 se utiliza en el desarrollo de nuevos medicamentos y estrategias terapéuticas dirigidas a la vía MEK/ERK

Mecanismo De Acción

U-0126 ejerce sus efectos inhibiendo la actividad de MEK1 y MEK2, que son componentes clave de la vía de señalización MEK/ERK. Esta vía participa en la transmisión de señales desde los receptores de la superficie celular hasta el núcleo, regulando la expresión genética y las respuestas celulares. Al inhibir MEK1 y MEK2, U-0126 bloquea eficazmente la fosforilación y activación de las quinasas reguladas por señales extracelulares (ERK1/2), lo que lleva a la supresión de los eventos de señalización descendentes que promueven la proliferación y supervivencia celular .

Comparación Con Compuestos Similares

Compuestos similares

PD98059: Otro inhibidor de MEK, pero menos potente en comparación con U-0126.

Trametinib: Un inhibidor de MEK aprobado clínicamente con mayor especificidad y potencia.

Selumetinib: Similar al trametinib, utilizado en entornos clínicos para el tratamiento del cáncer.

Singularidad de U-0126

U-0126 es único debido a su mecanismo de inhibición no competitivo con ATP, que proporciona una ventaja distinta para dirigirse selectivamente a MEK1 y MEK2 sin afectar a otras quinasas. Esta especificidad hace que U-0126 sea una herramienta valiosa en la investigación para diseccionar la vía MEK/ERK y explorar su potencial terapéutico .

Actividad Biológica

5-Hydroxypyridine-2-carboxylic acid (5-HPA), also known as 5-hydroxypicolinic acid, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 5-HPA, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C6H5NO3

- Molecular Weight : 139.11 g/mol

- CAS Number : 15069-92-8

- IUPAC Name : this compound

- SMILES Notation : C1=CC(=NC=C1O)C(=O)O

5-HPA exhibits several mechanisms of action that contribute to its biological activities:

- Metal Chelation : The carboxylic acid and hydroxyl groups in 5-HPA allow it to chelate metal ions, which can inhibit various enzymatic activities that depend on metal cofactors.

- Antimicrobial Activity : Research indicates that 5-HPA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungi and viruses .

- Inhibition of Enzymatic Activities : Studies have shown that derivatives of hydroxypyridine compounds, including 5-HPA, can inhibit key enzymes involved in critical biological processes, such as reverse transcriptase in HIV .

Antiviral Activity

A study focused on the design and synthesis of hydroxypyridone carboxylic acid derivatives demonstrated that some compounds derived from this scaffold exhibited significant antiviral activities against HIV. Specifically, compounds showed inhibition of HIV reverse transcriptase-associated RNase H activity in the low micromolar range .

| Compound | EC50 (µM) | Inhibition Type |

|---|---|---|

| Hydroxypyridone derivative | 10 | RNase H inhibition |

Antimicrobial Activity

The antimicrobial efficacy of 5-HPA has been documented in various studies. It has been shown to be effective against multiple pathogens:

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Moderate |

| Viruses | Limited |

Case Studies

-

Synthesis and Biological Evaluation :

A study reported the synthesis of various hydroxypyridone carboxylic acids, including derivatives of 5-HPA. These compounds were evaluated for their ability to inhibit HIV replication and showed promising results, with some compounds achieving EC50 values around 10 µM . -

Antimicrobial Testing :

In another investigation, the antimicrobial properties of 5-HPA were tested against clinical isolates of ESKAPE pathogens. The compound demonstrated significant inhibition rates compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Pharmacological Potential

The pharmacological potential of 5-HPA is underscored by its ability to act as a lead compound for drug development. Its metal-chelating properties suggest applications in treating conditions related to metal ion dysregulation, such as neurodegenerative diseases. Furthermore, its antibacterial and antiviral properties position it as a candidate for developing new antimicrobial agents.

Propiedades

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934029 | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-92-8 | |

| Record name | 15069-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.